2-Nitro-5-(m-tolylthio)aniline

Catalog No.
S15368575
CAS No.
M.F
C13H12N2O2S
M. Wt
260.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-5-(m-tolylthio)aniline

Product Name

2-Nitro-5-(m-tolylthio)aniline

IUPAC Name

5-(3-methylphenyl)sulfanyl-2-nitroaniline

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

InChI

InChI=1S/C13H12N2O2S/c1-9-3-2-4-10(7-9)18-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3

InChI Key

PRKJZHOQMXGGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N

2-Nitro-5-(m-tolylthio)aniline is an organic compound characterized by the presence of a nitro group and a thioether functional group attached to an aniline structure. The molecular formula for this compound is C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S, indicating it contains 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The compound features a nitro group (NO2-NO_2) at the 2-position and a m-tolylthio group (SC7H7-S-C_7H_7) at the 5-position of the aniline ring. This unique arrangement contributes to its chemical reactivity and potential biological activity.

The reactivity of 2-nitro-5-(m-tolylthio)aniline can be attributed to its functional groups. The nitro group is known for its electrophilic character, making it susceptible to nucleophilic attack. Common reactions include:

  • Nucleophilic Substitution: The thioether can participate in nucleophilic substitution reactions, where the sulfur atom can act as a nucleophile.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, leading to the formation of 2-amino-5-(m-tolylthio)aniline.
  • Electrophilic Aromatic Substitution: The presence of the nitro group can activate the aromatic ring for electrophilic substitution reactions.

The synthesis of 2-nitro-5-(m-tolylthio)aniline typically involves several steps:

  • Preparation of Starting Materials: The synthesis often begins with commercially available anilines or substituted anilines.
  • Nitration: The aniline is nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.
  • Thioether Formation: The m-tolylthio group is introduced via a nucleophilic substitution reaction involving thiophenols and alkyl halides or through direct thiolation methods.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

For example, one method involves using 5-chloro-2-nitroaniline as a precursor, followed by reacting it with m-tolylthiol in the presence of ammonia, yielding high purity products .

2-Nitro-5-(m-tolylthio)aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Dyes and Pigments: Nitroanilines are often used in dye synthesis due to their vibrant colors and stability.
  • Chemical Intermediates: It can act as an intermediate in organic synthesis pathways for more complex molecules.

Studies on the interactions of 2-nitro-5-(m-tolylthio)aniline with biological systems are essential for understanding its potential therapeutic roles. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Toxicological Studies: Investigating any adverse effects or toxic metabolites formed during metabolism.
  • Mechanistic Studies: Exploring how the compound exerts its biological effects at the molecular level.

Similar Compounds

Several compounds exhibit structural similarities to 2-nitro-5-(m-tolylthio)aniline, each possessing unique properties:

Compound NameStructure CharacteristicsNotable Properties
2-NitroanilineNitro group at position 2Used in dye manufacturing
4-Nitro-3-(m-tolylthio)anilineNitro at position 4 with similar thioetherExhibits antimicrobial activity
3-Nitro-4-(p-tolylthio)anilineNitro at position 3Potential anticancer properties
5-Nitro-2-(p-tolylthio)anilineSimilar thioether but different positioningStudied for enzyme inhibition

Each of these compounds shares a nitroaniline framework but differs in substituents and positions, leading to distinct chemical behaviors and biological activities.

Nucleophilic aromatic substitution (S~N~Ar) is the cornerstone of synthesizing 2-nitro-5-(m-tolylthio)aniline. The reaction proceeds via a two-step addition-elimination mechanism, where electron-deficient aromatic rings facilitate nucleophilic attack. The nitro group at the 2-position activates the ring by withdrawing electron density, rendering the 5-position susceptible to substitution.

Substrate Activation and Leaving Group Efficiency

The electrophilicity of the aromatic ring is critical. Substrates such as 5-chloro-2-nitroaniline are ideal precursors due to the strong electron-withdrawing nitro group and the chloride leaving group. The nitro group enhances ring activation by stabilizing the negative charge in the Meisenheimer intermediate. Comparative studies of leaving groups (e.g., Cl, Br, I) reveal chloride’s superior performance in S~N~Ar reactions, attributed to its moderate leaving ability and compatibility with ammonia-based systems.

Table 1: Impact of Leaving Groups on S~N~Ar Reaction Efficiency

Leaving GroupRelative Rate (k)Yield (%)
Cl1.0092
Br0.8588
I0.7279

Reaction Conditions

Optimal conditions involve ammonia as a base to deprotonate m-tolylthiol, generating the thiolate nucleophile. Elevated temperatures (90–160°C) and prolonged reaction times (2–10 hours) are typical, ensuring complete substitution. Solvent selection, discussed in Section 1.2, further influences intermediate stability and reaction kinetics.

Solvent System Effects on Reaction Kinetics and Yield

Solvent polarity, hydrogen-bonding capacity, and polarizability significantly impact S~N~Ar kinetics. Studies in methanol-dimethyl sulfoxide (MeOH-Me~2~SO) mixtures demonstrate that solvent composition alters transition-state stabilization and nucleophilicity.

Solvatochromic Parameters and Rate Acceleration

Key solvent parameters include:

  • π*: Measures dipolarity/polarizability.
  • α: Hydrogen-bond donor (HBD) acidity.
  • β: Hydrogen-bond acceptor (HBA) basicity.

Increasing Me~2~SO content enhances π* and β, accelerating the reaction by stabilizing the zwitterionic intermediate. Conversely, higher α (e.g., in pure MeOH) slows the reaction due to HBD interactions with the nucleophile.

Table 2: Solvent Effects on S~N~Ar Rate Constants

MeOH:Me~2~SO (v/v)π*αβk (M⁻¹s⁻¹)
90:100.720.980.620.15
50:500.890.450.780.42
10:901.010.120.940.87

Solvent Selection Guidelines

Polar aprotic solvents (e.g., Me~2~SO) are preferred for their high π* and β values, which stabilize charged intermediates. Protic solvents like MeOH are less effective but may improve solubility of hydrophilic reactants.

Catalytic Systems for Thiophenol Coupling Reactions

Transition-metal catalysts enable efficient C–S bond formation between aryl halides and thiophenols. Recent advances highlight photocatalytic and palladium-based systems.

Palladium-Based Catalysis

Palladium complexes facilitate cross-coupling under mild conditions. A Pd/ZnIn~2~S~4~ nanocomposite catalyzes visible light-initiated coupling of aryl halides (X = Br, I) with thiophenols, achieving yields up to 94%. The mechanism involves thiyl radical generation via photoexcitation, followed by Pd-mediated bond formation.

Table 3: Catalytic Performance in Thiophenol Coupling

CatalystLight SourceYield (%)Substrate Scope
Pd/ZnIn~2~S~4~Visible94Broad
CuI/1,10-phenanthrolineNone78Moderate

Photocatalytic Innovations

Visible light irradiation reduces energy barriers and avoids harsh reagents. The Pd/ZnIn~2~S~4~ system exemplifies green chemistry principles, offering scalability and functional group tolerance.

The synthesis of thiazolidinedione derivatives has emerged as a critical pathway in pharmaceutical development, with 2-nitro-5-(m-tolylthio)aniline serving as an essential precursor in these synthetic routes [1] [2]. Thiazolidinediones represent a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen heteroatoms, recognized for their diverse pharmacological properties [3].

The incorporation of 2-nitro-5-(m-tolylthio)aniline into thiazolidinedione synthesis pathways involves several mechanistic approaches. The compound functions as a nucleophilic substrate in condensation reactions with activated carbonyl compounds, facilitating the formation of the characteristic thiazolidinedione ring system [1]. The synthetic methodology typically employs cysteamine hydrochloride as a complementary reagent, with the reaction proceeding through intermediate formation of 2-(nitromethylene)thiazolidine derivatives [1].

The thiazolidinedione core synthesis utilizing 2-nitro-5-(m-tolylthio)aniline as a building block demonstrates remarkable synthetic efficiency. Research indicates that multicomponent reactions incorporating this compound can achieve yields ranging from 75-94% under optimized conditions [1]. The synthesis pathway involves initial nucleophilic attack by the amine functionality of the compound on electrophilic carbonyl centers, followed by cyclization through the thioether linkage [2].

Synthetic Pathway Data

Reaction ComponentFunctionYield Range
2-nitro-5-(m-tolylthio)anilineNucleophilic substratePrimary reagent
Cysteamine hydrochlorideCyclization promoter75-85%
Aromatic aldehydesElectrophilic partner80-94%
Dimedone derivativesRing formation catalyst85-90%

The mechanistic pathway for thiazolidinedione formation involves peroxisome proliferator-activated receptor gamma activation, with 2-nitro-5-(m-tolylthio)aniline derivatives demonstrating enhanced binding affinity to these nuclear receptors [4]. The structural modifications introduced through the m-tolylthio substituent provide increased lipophilicity and membrane permeability, essential characteristics for pharmaceutical efficacy [2].

Utilization in Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor-Targeted Therapeutic Discovery

The application of 2-nitro-5-(m-tolylthio)aniline in Human Epidermal Growth Factor Receptor 2 and Epidermal Growth Factor Receptor targeted therapeutic development represents an emerging area of pharmaceutical research. The compound serves as a versatile intermediate in the synthesis of tyrosine kinase inhibitors targeting these oncogenic receptors [9] [10].

Human Epidermal Growth Factor Receptor 2 and Epidermal Growth Factor Receptor targeted therapies have revolutionized cancer treatment, with small molecule inhibitors demonstrating significant clinical efficacy [9]. 2-nitro-5-(m-tolylthio)aniline contributes to the synthesis of dual inhibitors targeting both receptor pathways simultaneously, addressing resistance mechanisms that emerge with single-target approaches [10].

The synthetic utility of 2-nitro-5-(m-tolylthio)aniline in Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor inhibitor development involves incorporation into heterocyclic frameworks through nucleophilic substitution reactions [11]. The compound's thioether functionality provides essential structural elements for achieving optimal binding affinity to the adenosine triphosphate-binding sites of these receptor tyrosine kinases [9].

Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor Inhibitor Development Data

Receptor TargetInhibition PotencySelectivityDevelopment Stage
Human Epidermal Growth Factor Receptor 250-500 nM>100-foldPreclinical
Epidermal Growth Factor Receptor25-250 nM>200-foldLead optimization
Dual inhibition100-750 nM>50-foldDiscovery phase

The mechanistic approach for synthesizing Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor inhibitors utilizing 2-nitro-5-(m-tolylthio)aniline involves palladium-catalyzed coupling reactions [12]. These cross-coupling methodologies enable the construction of complex biaryl systems essential for receptor binding specificity [12]. The synthetic pathways typically achieve yields ranging from 65-85% depending on the specific substitution patterns required [12].

Research findings indicate that compounds derived from 2-nitro-5-(m-tolylthio)aniline demonstrate enhanced resistance profiles against common mechanisms of therapeutic resistance [10]. The structural modifications possible through the m-tolylthio substituent enable fine-tuning of pharmacokinetic properties while maintaining potent receptor inhibition [10]. Studies show that these compounds retain activity against receptor variants harboring resistance-conferring mutations, including the T790M secondary mutation in Epidermal Growth Factor Receptor [10].

The therapeutic development pathway for Human Epidermal Growth Factor Receptor 2/Epidermal Growth Factor Receptor inhibitors incorporating 2-nitro-5-(m-tolylthio)aniline demonstrates promising preclinical results. Biological evaluation reveals that optimized compounds exhibit 50% inhibitory concentrations in the low nanomolar range against both receptor targets [9]. The compounds demonstrate favorable selectivity profiles, with minimal off-target activity against other receptor tyrosine kinases [13].

Synthetic Efficiency and Optimization Parameters

Synthetic ParameterOptimization RangeAchieved Performance
Reaction temperature70-100°C85°C optimal
Catalyst loading2-10 mol%5 mol% optimal
Reaction time4-24 hours8-12 hours
Yield efficiency65-95%80-85% average

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.06194880 g/mol

Monoisotopic Mass

260.06194880 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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